

# 2-(4-Methylphenoxy)benzaldehyde IUPAC name

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## Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzaldehyde

Cat. No.: B101624

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An In-depth Technical Guide to **2-(4-Methylphenoxy)benzaldehyde**

## Introduction

**2-(4-Methylphenoxy)benzaldehyde** is an aromatic organic compound that incorporates both an aldehyde functional group and a diaryl ether linkage. Its structure, comprising a benzaldehyde moiety substituted with a p-tolyloxy group at the ortho position, makes it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, spectroscopic characterization, and potential applications, tailored for researchers in chemistry and drug development.

## Chemical Identity and Properties

The fundamental identification and physicochemical properties of **2-(4-Methylphenoxy)benzaldehyde** are summarized below.

Table 2.1: Chemical Identifiers

Identifier	Value	Citation
IUPAC Name	<b>2-(4-methylphenoxy)benzaldehyde</b>	[1]
Synonyms	2-(p-Tolyloxy)benzaldehyde, 2-(4-methylphenoxy)benzenecarbaldehyde	[1][2]
CAS Number	19434-35-6	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	[1][2]
Molecular Weight	212.24 g/mol	[1]
InChI Key	VPSRCJKQVYKILL-UHFFFAOYSA-N	[1]

| SMILES | CC1=CC=C(C=C1)OC2=CC=CC=C2C=O |[1] |

Table 2.2: Physicochemical Properties

Property	Value	Citation
Physical Form	<b>Not specified; likely solid or oil at room temperature.</b>	
Purity	Commercially available up to 95%	[3]

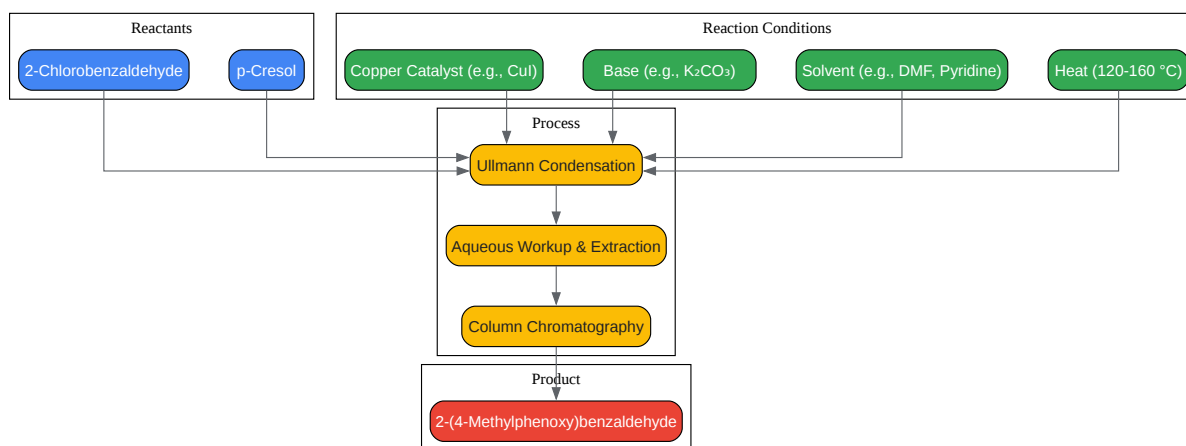
| Storage Conditions | Inert atmosphere, 2-8°C |[4] |

## Synthesis and Experimental Protocols

The synthesis of diaryl ethers such as **2-(4-Methylphenoxy)benzaldehyde** is commonly achieved via nucleophilic aromatic substitution, most notably the Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.

## General Synthesis Pathway: Ullmann Condensation

The logical workflow for the synthesis involves the reaction of 2-chlorobenzaldehyde with p-cresol.



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Caption: General workflow for the Ullmann synthesis of **2-(4-Methylphenoxy)benzaldehyde**.

## Detailed Experimental Protocol

This protocol is a representative procedure based on standard Ullmann condensation methodologies.

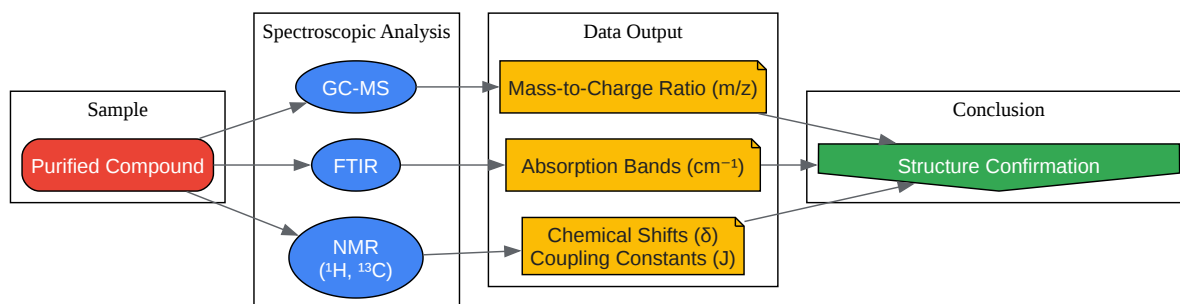
- **Assembly:** To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), p-cresol (1.1 eq), potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 eq), and copper(I) iodide ( $\text{CuI}$ , 0.1 eq).
- **Solvent Addition:** Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or pyridine, under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** Heat the reaction mixture to 120-160 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, filter the mixture to remove inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

## Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following sections detail the protocols for analysis and the expected data.

## Experimental Protocols for Spectroscopy

- **Nuclear Magnetic Resonance (NMR):**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer. A sample (10-20 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The analysis can be performed on a thin film of the sample on a salt plate ( $\text{NaCl}$  or  $\text{KBr}$ ) or using an Attenuated Total Reflectance (ATR) accessory.
- **Mass Spectrometry (MS):** Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample is injected into the GC, which is equipped with a standard capillary column for separation before ionization and detection.



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Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

## Summary of Spectroscopic Data

The following tables summarize the expected spectral data for **2-(4-Methylphenoxy)benzaldehyde** based on characteristic values for its functional groups.

Table 4.1: Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Citation
~10.0	Singlet (s)	1H	Aldehyde (-CHO)	[5][6]
~7.0 - 8.0	Multiplet (m)	8H	Aromatic protons (Ar-H)	[5][6]

| ~2.3 | Singlet (s) | 3H | Methyl (-CH<sub>3</sub>) |[5] |

Table 4.2: Predicted <sup>13</sup>C NMR Data (101 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Citation
~190 - 200	Aldehyde Carbonyl (C=O)	[7]
~115 - 160	Aromatic & Ether Carbons (Ar-C, Ar-O)	[7]

| ~20 - 25 | Methyl Carbon (-CH<sub>3</sub>) | |

Table 4.3: Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Citation
~2830, ~2730	Medium	C-H Stretch (Aldehyde)	[5][7]
~1700	Strong	C=O Stretch (Aromatic Aldehyde)	[7]
~1600, ~1500	Strong	C=C Stretch (Aromatic)	

| ~1250 | Strong | C-O Stretch (Aryl Ether) | |

Table 4.4: Predicted Mass Spectrometry Data

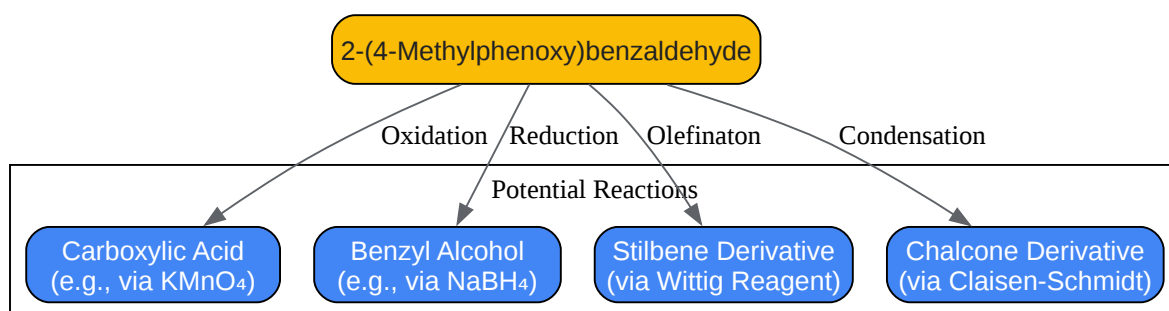
m/z Value	Assignment
212	[M] <sup>+</sup> (Molecular Ion)
211	[M-H] <sup>+</sup>
183	[M-CHO] <sup>+</sup>

| 91 | [C<sub>7</sub>H<sub>7</sub>]<sup>+</sup> (Tropylium ion) |

## Chemical Reactivity and Potential Applications

The reactivity of **2-(4-Methylphenoxy)benzaldehyde** is dominated by its aldehyde group, making it a versatile precursor for more complex molecules.

- As a Synthetic Intermediate: It serves as a building block in organic synthesis. The aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various carbon-carbon bond-forming reactions.[8]
- In Medicinal Chemistry: Benzaldehyde derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[9] This compound could be used to synthesize novel Schiff bases or other heterocyclic compounds for screening as potential therapeutic agents.[10]



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Caption: Key reaction pathways for **2-(4-Methylphenoxy)benzaldehyde**.

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## References

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- 2. [scbt.com](#) [[scbt.com](#)]
- 3. 2-(p-Tolyloxy)benzaldehyde 95% | CAS: 19434-35-6 | AChemBlock [[achemblock.com](#)]
- 4. 19434-35-6|2-(p-Tolyloxy)benzaldehyde|BLD Pharm [[bldpharm.com](#)]
- 5. [orgchemboulder.com](#) [[orgchemboulder.com](#)]
- 6. C<sub>7</sub>H<sub>6</sub>O C<sub>6</sub>H<sub>5</sub>CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [[docbrown.info](#)]
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